

4-Benzylxycinnamic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (E)-3-(4-(Benzylxy)phenyl)acrylic acid

Cat. No.: B151970

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylxycinnamic acid, a derivative of the naturally occurring cinnamic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural features, combining a cinnamic acid moiety with a bulky benzylxy group, impart unique physicochemical properties that make it a versatile building block for the synthesis of a wide range of compounds. This technical guide provides a detailed overview of the structure, formula, and key experimental data related to 4-benzylxycinnamic acid, intended to support research and development activities.

Chemical Structure and Formula

4-Benzylxycinnamic acid is characterized by a phenyl ring substituted with a benzylxy group at the para (4-) position and an acrylic acid side chain. The presence of the double bond in the acrylic acid moiety gives rise to E and Z isomers, with the trans (E) isomer being the more stable and commonly studied form.

Molecular Formula: C₁₆H₁₄O₃

Molecular Weight: 254.28 g/mol

IUPAC Name: (2E)-3-[4-(Benzyl)oxy]phenyl]prop-2-enoic acid[[1](#)]

CAS Number: 6272-45-3

Synonyms: 4-(Benzyl)oxy)cinnamic acid, p-Benzylxycinnamic acid, 3-[4-(Benzyl)oxy]phenyl]acrylic acid[[1](#)]

The chemical structure of 4-benzylxycinnamic acid is illustrated in the diagram below.

Caption: Chemical structure of 4-benzylxycinnamic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-benzylxycinnamic acid is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Appearance	White to light yellow crystalline powder	
Melting Point	206-208 °C	[1]
Boiling Point	448.9 ± 25.0 °C (Predicted)	[1]
pKa	4.59 ± 0.10 (Predicted)	[1]
Density	1.212 g/cm³ (Predicted)	[1]

Spectroscopic Data

While experimental spectra for 4-benzylxycinnamic acid are not readily available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
7.65	Doublet	1H	Vinylic proton (-CH=CH-COOH)
7.50-7.30	Multiplet	7H	Aromatic protons (benzyloxy & phenyl)
7.00	Doublet	2H	Aromatic protons (phenyl)
6.35	Doublet	1H	Vinylic proton (-CH=CH-COOH)
5.15	Singlet	2H	Methylene protons (-O-CH ₂ -Ph)

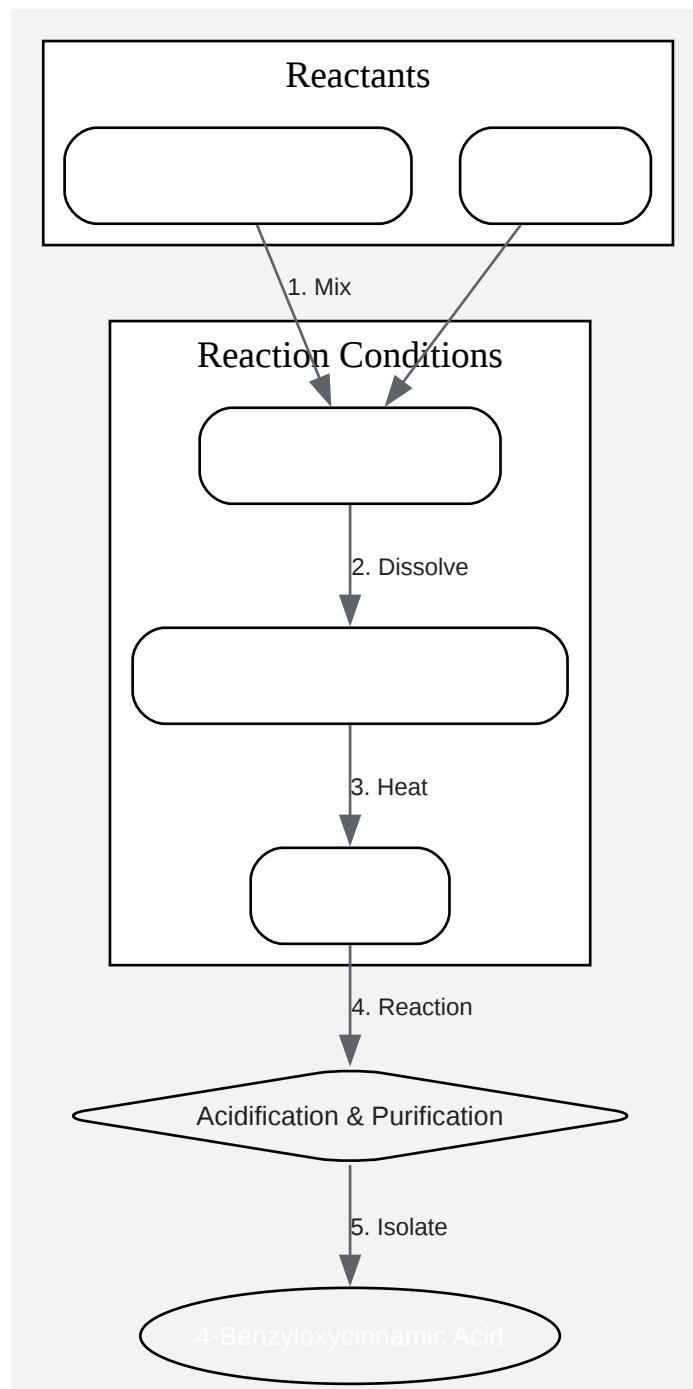
Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~172	Carboxylic acid carbon (-COOH)
~160	Aromatic carbon (-C-O-)
~145	Vinylic carbon (-CH=CH-COOH)
~136	Aromatic carbon (ipso-benzyloxy)
~130	Aromatic carbons (phenyl)
~129	Aromatic carbons (benzyloxy)
~128	Aromatic carbons (benzyloxy)
~127	Aromatic carbon (ipso-vinylic)
~116	Vinylic carbon (-CH=CH-COOH)
~115	Aromatic carbons (phenyl)
~70	Methylene carbon (-O-CH ₂ -Ph)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
3100-3000	C-H stretch	Aromatic & Vinylic
~1700 (strong, sharp)	C=O stretch	Carboxylic acid
~1630	C=C stretch	Alkene
1600, 1510, 1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Ether & Carboxylic acid
~980	C-H bend (out-of-plane)	trans-Alkene

Predicted Mass Spectrometry Fragmentation


m/z	Proposed Fragment
254	$[M]^+$ (Molecular ion)
237	$[M - OH]^+$
209	$[M - COOH]^+$
163	$[M - C_7H_7O]^+$
91	$[C_7H_7]^+$ (Tropylium ion, base peak)

Experimental Protocols

The synthesis of 4-benzyloxybenzoic acid can be achieved through two primary synthetic routes: Williamson ether synthesis followed by a condensation reaction, or a direct Knoevenagel condensation.

Synthesis via Knoevenagel Condensation (General Protocol)

This method involves the condensation of 4-benzyloxybenzaldehyde with malonic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-benzyloxybenzoic acid via Knoevenagel condensation.

Methodology:

- Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, 4-benzyloxybenzaldehyde (1 equivalent) and malonic acid (1-1.5 equivalents) are combined.[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Solvent and Catalyst: A suitable solvent, such as pyridine or toluene, is added to dissolve the reactants. A catalytic amount of a base, typically piperidine or triethylamine, is then introduced.[\[5\]](#)
- Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-benzyloxcinnamic acid.[\[3\]](#)

Synthesis via Williamson Ether Synthesis followed by Condensation

This two-step route first involves the protection of the hydroxyl group of 4-hydroxycinnamic acid.

Step 1: Williamson Ether Synthesis

Methodology:

- Deprotonation: 4-Hydroxycinnamic acid is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone) and treated with a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.
- Alkylation: Benzyl chloride or benzyl bromide is added to the reaction mixture, which is then heated to facilitate the S_n2 reaction, forming the benzyl ether.
- Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

Step 2: Subsequent reactions as needed.

Biological Activity

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[7][8][9][10] The presence of the benzyloxy group in 4-benzyloxycinnamic acid modifies its lipophilicity and steric profile, which can influence its biological efficacy and pharmacokinetic properties. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of 4-benzyloxycinnamic acid. Studies on related hydroxycinnamic acids have shown that they can act as potent antioxidants and may play a role in the prevention of various diseases.[7][8]

Conclusion

4-Benzylxycinnamic acid is a valuable synthetic intermediate with potential applications in drug discovery and materials science. This technical guide has summarized its key structural and physicochemical properties, along with general experimental protocols for its synthesis. The provided data serves as a foundation for researchers to further explore the chemistry and biological potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6272-45-3 CAS MSDS (3-[4-(BENZYLOXY)PHENYL]ACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. bepls.com [bepls.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Benzylxycinnamic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151970#4-benzylxycinnamic-acid-structure-and-formula\]](https://www.benchchem.com/product/b151970#4-benzylxycinnamic-acid-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com